Methyl 5-oxopyrrolidine-2-carboxylate Methyl 5-oxopyrrolidine-2-carboxylate Methyl 5-oxopyrrolidine-2-carboxylate is a natural product found in Pseudostellaria heterophylla, Streptomyces, and Stellaria palustris with data available.
Brand Name: Vulcanchem
CAS No.: 54571-66-3
VCID: VC21096194
InChI: InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)
SMILES: COC(=O)C1CCC(=O)N1
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol

Methyl 5-oxopyrrolidine-2-carboxylate

CAS No.: 54571-66-3

Cat. No.: VC21096194

Molecular Formula: C6H9NO3

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-oxopyrrolidine-2-carboxylate - 54571-66-3

Specification

CAS No. 54571-66-3
Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
IUPAC Name methyl 5-oxopyrrolidine-2-carboxylate
Standard InChI InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)
Standard InChI Key HQGPKMSGXAUKHT-UHFFFAOYSA-N
SMILES COC(=O)C1CCC(=O)N1
Canonical SMILES COC(=O)C1CCC(=O)N1

Introduction

Chemical Structure and Identification

Molecular Composition and Isomers

Methyl 5-oxopyrrolidine-2-carboxylate is characterized by its pyrrolidine-based structure with the molecular formula C₆H₉NO₃ and a molecular weight of 143.14 g/mol . The compound features a cyclic amide (lactam) structure with a carbonyl group at position 5 of the pyrrolidine ring and a methyl ester group at position 2. This configuration creates a chiral center at C-2, resulting in two enantiomers: the (R)- and (S)-isomers, as well as the racemic mixture. The stereochemistry at this position significantly influences the compound's biological activity and applications in pharmaceutical research.

The structural configuration contributes to the compound's ability to participate in various chemical reactions, particularly those involving the carbonyl groups or the nitrogen atom. The presence of both nucleophilic and electrophilic sites within the molecule makes it valuable as a building block in organic synthesis and pharmaceutical development.

Identification Parameters

The compound is identified through various chemical identifiers, as presented in the following table:

ParameterRacemic Form(R)-Isomer(S)-Isomer
CAS Number54571-66-3 64700-65-8 4931-66-2
IUPAC NameMethyl 5-oxopyrrolidine-2-carboxylate (R)-Methyl 5-oxopyrrolidine-2-carboxylate Methyl (2S)-5-oxopyrrolidine-2-carboxylate
Common SynonymsMethyl DL-pyroglutamate, 5-oxo-pyrrolidine-2-carboxylic acid methyl ester Methyl (R)-2-pyrrolidone-5-carboxylate Methyl L-pyroglutamate, L-pyroglutamic acid methyl ester
SMILES NotationCOC(=O)C1CCC(=O)N1 Not providedNot provided
InChI KeyHQGPKMSGXAUKHT-UHFFFAOYNA-N Not providedJLGLYOGXDCENSE-UHFFFAOYSA-N

Physical and Chemical Properties

Thermodynamic and Physical Properties

The compound exhibits distinct thermodynamic properties depending on its stereochemistry, as outlined in the following table:

PropertyRacemic Form(R)-Isomer(S)-Isomer
Melting Point21°C to 23°C Not specifiedNot specified
Boiling Point133°C to 135°C (1 mmHg) 304.7±35.0 °C (760 mmHg) 90°C (0.3 mmHg)
DensityNot specified1.2±0.1 g/cm³ 1.226 g/mL
Refractive Index1.485 Not specified1.486
Flash PointNot specified138.1±25.9 °C 113°C (235°F)
Vapor PressureNot specified0.0±0.6 mmHg at 25°C Not specified
LogPNot specified-1.92 Not specified
PSANot specified55.40000 Not specified

The significant variation in boiling points between the isomers under different pressure conditions highlights the impact of stereochemistry on physical properties. These differences can be crucial for purification processes and applications in various chemical reactions.

Synthesis Methods

Synthetic Routes

The synthesis of methyl 5-oxopyrrolidine-2-carboxylate can be achieved through various routes, with one documented method involving the esterification of pyroglutamic acid. This process typically begins with the reaction of DL-pyroglutamic acid with methanol in the presence of thionyl chloride at room temperature (20-25°C) for approximately one hour . This esterification step produces the methyl ester derivative.

For the synthesis of more complex derivatives such as methyl 1-Boc-5-oxopyrrolidine-2-carboxylate, additional steps are required. Following the initial esterification, the nitrogen atom can be protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of 4-dimethylaminopyridine (DMAP) in ethyl acetate at room temperature for about three hours . This method has been reported to achieve yields of approximately 70% for the protected derivative.

The stereoselectivity of the synthesis depends on the starting materials used. When beginning with L-pyroglutamic acid or D-pyroglutamic acid, the corresponding (S)- or (R)-isomers are obtained, respectively. For the racemic mixture, DL-pyroglutamic acid serves as the appropriate starting material.

Applications and Significance

Pharmaceutical Development

Methyl 5-oxopyrrolidine-2-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders . The compound's structural features make it valuable for creating molecules with specific biological activities. Its incorporation into drug development pipelines enhances efficacy through precise molecular interactions with biological targets. The chiral nature of the compound also allows for stereoselective synthesis of pharmaceuticals, which can be critical for achieving desired therapeutic effects while minimizing side effects.

Biochemical Research

In biochemical investigations, this compound plays a significant role in studies related to enzyme activity and metabolic pathways . Researchers utilize it to understand fundamental biological processes and develop new therapeutic strategies. Its structural similarity to components of certain peptides and proteins makes it useful in investigating protein-ligand interactions and enzymatic mechanisms. These studies contribute to advancing knowledge in biochemistry and molecular biology, potentially leading to breakthroughs in disease treatment.

Polymer Chemistry

When incorporated into polymer formulations, methyl 5-oxopyrrolidine-2-carboxylate contributes to improved material properties including flexibility and strength . These enhancements are beneficial in manufacturing applications across various industries. The compound's functional groups can participate in polymerization reactions, creating polymers with specific characteristics tailored for particular applications. This versatility in polymer chemistry expands the range of materials available for industrial use.

Agricultural Chemistry

In agricultural research and development, the compound finds applications in creating more effective pest control agents . These agricultural chemicals benefit from improved environmental safety profiles compared to traditional pesticides. The incorporation of methyl 5-oxopyrrolidine-2-carboxylate into agrochemical formulations can enhance target specificity and reduce environmental persistence, addressing key concerns in modern agricultural practices.

Analytical Chemistry

As a standard in analytical methods, methyl 5-oxopyrrolidine-2-carboxylate aids in the accurate quantification of related compounds in various samples . This application is crucial for ensuring the reliability and precision of analytical results in research and quality control processes. The well-defined properties of the compound make it an ideal reference standard for chromatographic and spectroscopic techniques used in pharmaceutical, environmental, and food analysis.

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